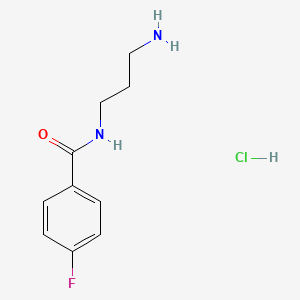

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride

Übersicht

Beschreibung

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is an organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of CHClF NO and a molecular weight of approximately 194.21 g/mol. The compound features a 4-fluorobenzene ring linked to a propyl amine via an amide bond. This structural configuration is significant as it influences the compound's biological interactions.

Synthetic Route

The synthesis of this compound can be achieved through various methods, including:

- Amidation Reaction : The reaction between 4-fluorobenzoic acid and 3-aminopropylamine in the presence of coupling agents.

- Purification : Crystallization from suitable solvents to obtain the hydrochloride salt form.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and neurological disorders.

The compound's mechanism involves interaction with specific biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes implicated in cancer progression, suggesting potential as an anti-cancer agent.

- Receptor Interaction : Studies have indicated its binding affinity to G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.

Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : The compound demonstrated significant cytotoxicity against various tumor cell lines, indicating its potential as a lead compound in cancer therapy.

- Neurological Applications : Its role as a non-ionic organic buffering agent in cell cultures suggests utility in neurological research settings, potentially aiding in drug formulation for neurological disorders.

Comparative Analysis with Similar Compounds

The following table outlines the structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-aminopropyl)-2-fluorobenzamide | Similar amine and benzamide structure | Different fluorine position (ortho vs para) |

| N-(3-aminopropyl)-3-fluorobenzamide | Contains fluorine at meta position | Variation in biological activity due to positional isomerism |

| 4-Fluoroaniline | Basic structure without amine substitution | Lacks the benzamide functionality |

The para-position of the fluorine atom in this compound is crucial for its unique biological activity profile compared to these similar compounds.

Study on Anticancer Properties

In a recent study, this compound was tested against several cancer cell lines, revealing IC values in the low micromolar range. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Neurological Disorder Applications

Another investigation focused on the compound's buffering capacity in neuronal cell cultures. It was found to stabilize pH levels effectively, enhancing cell viability under stress conditions typically encountered during drug testing for neuroprotective agents.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is characterized by a benzamide core with a fluorine atom at the para position and an aminopropyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 232.68 g/mol. The synthesis typically involves an amidation reaction between 4-fluorobenzoic acid and 3-aminopropylamine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

- Temperature: Room temperature to 50°C

- Reaction Time: 12-24 hours

For industrial-scale production, continuous flow reactors are often employed to enhance efficiency and yield .

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

- Pharmacological Potential: This compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique structure may enhance interactions with specific proteins or enzymes involved in these conditions, making it valuable in drug discovery and development .

- Biochemical Probes: Due to its ability to interact with specific proteins, it is explored as a biochemical probe in various biological assays.

Biology

- Cell Culture Applications: this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6-8.5. This property is crucial for experiments requiring stable pH conditions .

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties, potentially influencing cellular pathways related to cancer progression .

Materials Science

- Advanced Materials Development: The compound is utilized in synthesizing advanced materials such as polymers and coatings due to its unique chemical properties .

The biological activity of this compound is noteworthy:

- Mechanism of Action: The aminopropyl group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorine atom enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies

- Neurological Disorders : Research has focused on how this compound might affect specific neurotransmitter systems or neuroprotective pathways, indicating its potential in developing treatments for conditions like Alzheimer's disease.

- Cancer Research : Various studies have evaluated the cytotoxic effects of similar compounds on human cancer cell lines. For example, derivatives of benzamides have shown promising results against lung cancer cells (NCI-H460), suggesting that N-(3-aminopropyl)-4-fluorobenzamide could be further developed for similar applications .

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXDGRJZUWZARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.